molecular formula C20H26O5 B591202 (6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-(hydroxymethyl)but-2-enoate CAS No. 476630-49-6

(6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-(hydroxymethyl)but-2-enoate

Cat. No.: B591202
CAS No.: 476630-49-6
M. Wt: 346.423
InChI Key: LQAWDKQOLJURMN-VJQSGOAOSA-N
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Description

The compound “(6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-(hydroxymethyl)but-2-enoate” is a complex chemical compound with various potential applications in scientific research. It has a molecular formula of C19H26O4 , an average mass of 318.407 Da, and a monoisotopic mass of 318.183105 Da .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, as indicated by its IUPAC name. It contains a cyclodeca[b]furan ring, which is a ten-membered ring with one oxygen atom . The compound also contains multiple functional groups, including a methylidene group and an oxo group .

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been utilized in the synthesis of complex tricyclic products, particularly in reactions involving penicillin-derived thiazoloazetidinones and ethyl diazoacetate. This synthesis process highlights its potential in creating intricate molecular structures, useful in various chemical research applications. The structural details of one such tricyclic adduct were confirmed through X-ray structure determination (Mara, Singh, Thomas, & Williams, 1982).

Reaction with Dienophiles

In a study exploring the synthesis of different furan derivatives, this compound's reactions with dienophiles were investigated. This kind of research is significant for understanding the compound's reactivity and potential applications in creating new chemical entities (Mironov, Bagryanskaya, & Shults, 2016).

Application in Asymmetric Synthesis

It has also been used in the stereoselective synthesis of complex organic structures, like oxabicyclo compounds and anhydrohepturonic acid derivatives. This showcases its utility in asymmetric synthesis, a crucial area in the development of pharmaceuticals and fine chemicals (Gerber & Vogel, 2001).

Utility in Formation of Heterocyclic Compounds

The compound finds its application in the formation of heterocyclic compounds. These compounds, often comprising pyrimidine and pyridazine structural fragments, are fundamental in developing biologically active molecules (Aniskova, Grinev, & Yegorova, 2017).

Furanoid Esters Synthesis

Another application is observed in the synthesis of furanoid esters from naturally occurring unsaturated fatty esters. This synthesis contributes to the exploration of organic compounds derived from natural sources, potentially leading to novel materials or pharmaceuticals (Jie & Lam, 1977).

Properties

IUPAC Name

(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-(hydroxymethyl)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-5-15(11-21)20(23)25-17-10-13(3)8-6-7-12(2)9-16-18(17)14(4)19(22)24-16/h5,8-9,16-18,21H,4,6-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAWDKQOLJURMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(CO)C(=O)OC1CC(=CCCC(=CC2C1C(=C)C(=O)O2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-(hydroxymethyl)but-2-enoate
Reactant of Route 2
(6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-(hydroxymethyl)but-2-enoate
Reactant of Route 3
(6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-(hydroxymethyl)but-2-enoate
Reactant of Route 4
Reactant of Route 4
(6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-(hydroxymethyl)but-2-enoate
Reactant of Route 5
(6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-(hydroxymethyl)but-2-enoate
Reactant of Route 6
(6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-(hydroxymethyl)but-2-enoate

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